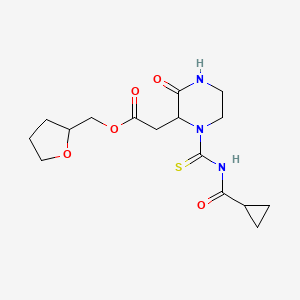

(Tetrahydrofuran-2-yl)methyl 2-(1-((cyclopropanecarbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

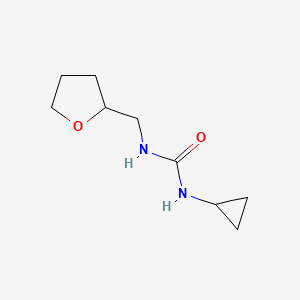

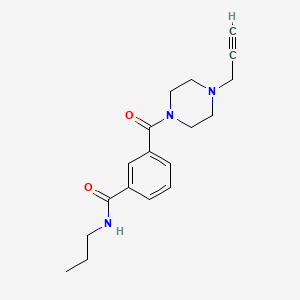

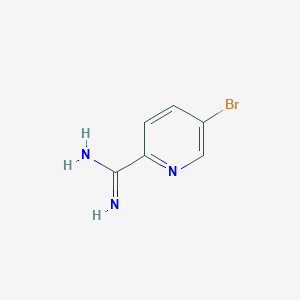

This compound is a complex organic molecule that contains a tetrahydrofuran ring, a cyclopropane ring, a carbamothioyl group, and a piperazine ring . Tetrahydrofuran is a heterocyclic compound, consisting of a five-membered ring with four carbon atoms and one oxygen . Cyclopropane is a cycloalkane molecule with the molecular formula C3H6, consisting of three carbon atoms linked to each other to form a ring, with each carbon atom bearing two hydrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The tetrahydrofuran ring would have an oxygen atom and four carbon atoms. The piperazine ring would contain four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could undergo a variety of reactions, such as nucleophilic substitution at the carbonyl group or the opening of the tetrahydrofuran ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tetrahydrofurfuryl alcohol, a related compound, is a colorless liquid with a boiling point of 178 °C .科学的研究の応用

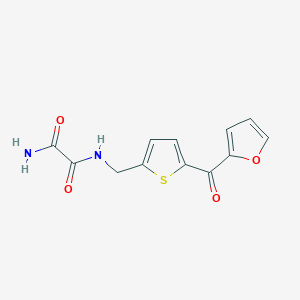

Functionalized Furan Derivatives Synthesis

A study by Brückner and Reissig (1985) demonstrates the synthesis of various methyl tetrahydrofuran-3-carboxylates through a process involving deprotonation of cyclopropanes, addition to carbonyl compounds, ring cleavage, and reductive or oxidative work-up, yielding good overall results. This process highlights a foundational method in functionalizing furan derivatives, relevant to the chemical framework of the compound (Brückner & Reissig, 1985).

Cyclization Reactions for Heterocyclic Derivatives

Shikhaliev et al. (2008) discuss cyclization reactions involving cyanamides and various substrates including methyl 2-(3-oxopiperazin-2-yl)acetate, leading to the formation of diverse heterocyclic derivatives. This research provides insight into methodologies for constructing complex heterocycles that could be related to the synthesis or manipulation of the specified compound (Shikhaliev et al., 2008).

Substituted Dihydrofurans Synthesis

Zhang et al. (2008) detail an efficient synthesis method for substituted dihydrofurans via ring-enlargement of dimethylaminopropenoyl cyclopropanes. This method, catalyzed by ammonium acetate, demonstrates high regio- and stereoselectivity, contributing to the synthetic strategies applicable to furan and cyclopropane-based compounds (Zhang et al., 2008).

Novel Annelated 2-Oxopiperazines Synthesis

Research by Medvedevat et al. (2015) explores the synthesis of novel annelated 2-oxopiperazines through the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides. This study illuminates pathways to generate unique heterocyclic systems, potentially relevant to the broader context of synthesizing or modifying compounds like the one specified (Medvedevat et al., 2015).

Safety and Hazards

特性

IUPAC Name |

oxolan-2-ylmethyl 2-[1-(cyclopropanecarbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S/c20-13(24-9-11-2-1-7-23-11)8-12-15(22)17-5-6-19(12)16(25)18-14(21)10-3-4-10/h10-12H,1-9H2,(H,17,22)(H,18,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSIGSNAZWDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)

![1-(2-Methoxypyridin-4-yl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B2725457.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2725459.png)

![(3As,6aR)-1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2725460.png)